Computed Lipophilicity (LogP) Differentiation: N-Propyl vs. N-Aryl Substitution Within the 4-Ethyl-6-oxo-1,6-dihydropyrimidine-2-thioacetamide Series
The target compound, bearing an N-propylacetamide side chain, occupies a distinct lipophilicity space relative to its nearest commercially available 3D analogs. Computed LogP values (Hit2Lead database) for the 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinylthio core vary substantially with the amide substituent: the N-(3-methylphenyl) analog (ID 9132694) has a LogP of 1.95, the N-(4-bromophenyl) analog (ID 9140306) has a LogP of 2.57, while the N-propyl target compound is expected to have a significantly lower LogP (estimated ~0.5–0.9 based on fragment additivity) owing to the absence of a lipophilic aromatic ring . This matters because within the dihydropyrimidine antifungal QSAR reported by Patel et al. (2013), lipophilicity descriptors (CHI_3_C, Molecular SurfaceArea) were among the top three contributors to biological activity, and a 1-unit LogP shift can substantially alter predicted MIC values against Candida albicans [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP ~0.5–0.9 (fragment-based; no experimentally measured value available) |
| Comparator Or Baseline | N-(3-methylphenyl) analog (ID 9132694): LogP = 1.95; N-(4-bromophenyl) analog (ID 9140306): LogP = 2.57; N-(2-furylmethyl) analog (ID 9116155): LogP = 0.53 |
| Quantified Difference | Target compound LogP is ~1.0–1.5 units lower than the N-aryl analogs and approximately comparable to the N-(2-furylmethyl) analog |
| Conditions | Computed values from Hit2Lead/ChemBridge database; calculation method not publicly specified |
Why This Matters
For screening campaigns where balanced hydrophilicity is desired (e.g., CNS-targeted or aqueous-compatible assays), the lower LogP of the N-propyl analog may offer a solubility advantage over the more lipophilic N-aryl congeners.
- [1] Patel KN, Patel JA, Patel CN, Patel DB. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. J Pharm Bioallied Sci. 2013;5(4):277–289. doi:10.4103/0975-7406.120078. View Source
